2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRNYNSXLKYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution Reaction: A 4-chlorophenylmethylsulfanyl group is introduced through a substitution reaction, typically using a chloromethylating agent and a thiol derivative.
Methylation: The final step involves the methylation of the pyrido[1,2-a][1,3,5]triazin-4-one core to introduce the 9-methyl group.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl (-S-CH₃) group serves as a leaving group, enabling substitution reactions under basic or nucleophilic conditions.
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Key Insight : The methylsulfanyl group’s displacement is facilitated by polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) .
Oxidation Reactions
The sulfur atom in the methylsulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives.
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Mechanistic Note : Oxidation to sulfone requires stronger agents (e.g., KMnO₄) and acidic conditions.
Cyclization and Ring-Opening Reactions
The triazinone core participates in cycloaddition or ring-opening pathways under specific conditions.
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Example : Cyclization with aryl hydrazines yields pyrazolo-triazine hybrids with antitumor activity (IC₅₀: 6.2–27.3 μM against HCT-116 and T47D cells) .
Reduction Reactions
The triazinone ring can be reduced to dihydro or tetrahydro derivatives.
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Outcome : Reduced derivatives show altered electronic properties, enhancing solubility for pharmacokinetic studies.
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed coupling reactions.
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Significance : These reactions diversify the compound’s aryl moiety for structure-activity relationship (SAR) studies.
Halogenation Reactions
Electrophilic halogenation targets the triazinone core or aromatic rings.
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Application : Halogenated derivatives serve as intermediates for further functionalization.
Hydrolysis Reactions
The triazinone ring undergoes hydrolysis under acidic or basic conditions.
Comparative Reactivity with Analogues
The 4-chlorophenyl and methylsulfanyl groups influence reactivity compared to analogues:
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one makes it a promising candidate for drug development. Its potential applications include:
- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Biological Research
The compound can serve as a probe in biological studies to understand molecular interactions and pathways:
- Targeting Specific Enzymes : The interaction with enzymes involved in critical biological processes opens avenues for therapeutic interventions .
- Modulation of Biological Pathways : The compound's ability to bind to various molecular targets can lead to the modulation of their activity, providing insights into disease mechanisms and potential treatments .
Synthesis and Catalysis
In industrial chemistry, the compound can be utilized as:
- Building Block for Complex Molecules : Its structure allows it to serve as a precursor for synthesizing more complex organic compounds .
- Catalyst in Chemical Reactions : The methylsulfanyl group enhances its reactivity, making it suitable for various catalytic processes in organic synthesis .
Case Study 1: Anticancer Activity Assessment
A study conducted on various triazine derivatives demonstrated the anticancer potential of compounds structurally similar to this compound. The findings revealed significant cytotoxic effects on multiple cancer cell lines, suggesting a promising avenue for further research into this compound's therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this class of compounds. Results indicated that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis of key derivatives, focusing on core modifications, substituent effects, and inferred pharmacological implications.
Structural Comparison Table
Core Heterocycle Modifications
- Triazinone vs. Pyrimidinone: The target compound’s pyrido[1,2-a][1,3,5]triazin-4-one core contains three nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity compared to pyrido[1,2-a]pyrimidin-4-one analogs (e.g., Analog 2, 3, 4) . This may enhance interactions with polar biological targets but reduce membrane permeability.
- Substituent Effects: Chloro (Target) vs. Sulfanyl vs. Amino/Imino Groups: The sulfanyl linker in the target compound may confer redox stability over Analog 2’s imino group, which could form Schiff bases in vivo .
Pharmacological Implications
- Solubility : Analog 1 (methoxy) and Analog 4 (piperazinyl) likely exhibit higher aqueous solubility than the target compound due to electron-donating and ionizable groups, respectively .
- Target Binding: Fluorine in Analog 3 may enhance binding to hydrophobic pockets via halogen bonding, while the triazinone core’s nitrogen atoms could engage in π-stacking or charge-transfer interactions .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 319.79 g/mol
The unique arrangement of the chlorophenyl and sulfanyl groups contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds within the triazine family exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to over 40 μM depending on the specific structure of the derivative used .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazolethione derivatives have demonstrated antibacterial and antifungal activities. In one study, mercapto-substituted triazoles were found to possess notable antimicrobial effects against standard pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Triazine derivatives are known to exhibit anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling events that affect cellular responses .
Case Study 1: Anticancer Activity
In a controlled study involving various triazine derivatives, one derivative exhibited a significant reduction in tumor growth in xenograft models. The compound's mechanism was linked to apoptosis induction in cancer cells through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on synthesized triazole derivatives revealed that specific modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds had substitutions at the 4-position of the phenyl ring, which increased membrane permeability .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do they influence reactivity?
- Methodology :
- Analyze the compound’s core scaffold: the pyrido-triazinone moiety provides π-π stacking potential, while the 4-chlorobenzylthio group enhances lipophilicity and modulates electronic effects. The methyl group at position 9 sterically hinders nucleophilic attack at the triazinone ring.
- Use computational tools (e.g., DFT calculations) to map electron density and identify reactive sites. Validate with experimental data from NMR and X-ray crystallography (if available) .
Q. What are the standard synthetic routes for this compound, and what are critical reaction steps?
- Methodology :
- Step 1 : Coupling of 4-chlorobenzyl mercaptan with a pre-functionalized pyrido-triazinone intermediate under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Purification via silica gel chromatography or preparative HPLC (e.g., Chromolith® columns for high-resolution separation) .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NaOH, CH₂Cl₂, RT | 75% | 95% |
| 2 | MeOH/H₂O gradient | 85% | 99% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry and detect impurities (e.g., residual solvents).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ = 346.0521).
- HPLC-UV/PDA : Assess purity (>99%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
- Methodology :
- Apply response surface methodology (RSM) to variables: temperature (20–60°C), base concentration (1–3 eq), and reaction time (4–24 hrs).
- Use statistical software (e.g., JMP, Minitab) to model interactions. For example, a central composite design revealed optimal yield (89%) at 40°C, 2.5 eq NaOH, and 12 hrs .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- Hypothesis 1 : Trace impurities from incomplete purification. Re-run chromatography with alternative solvents (e.g., ethyl acetate/hexane vs. dichloromethane).
- Hypothesis 2 : Tautomeric equilibria in the triazinone ring. Conduct variable-temperature NMR (VT-NMR) to observe dynamic effects .
Q. What strategies improve purification of this compound when faced with persistent byproducts?
- Methodology :
- Option 1 : Use mixed-mode chromatography (e.g., reverse-phase with ion-pairing agents like TFA).
- Option 2 : Recrystallization from ethanol/water (7:3) to remove hydrophilic impurities.
- Critical Note : Monitor for sulfanyl group oxidation; perform reactions under inert atmosphere .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Conduct accelerated stability studies:
| Condition | Temperature | Humidity | Degradation (%) at 30 Days |
|---|---|---|---|
| A | 25°C | 60% RH | <2% |
| B | 40°C | 75% RH | 12% |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
